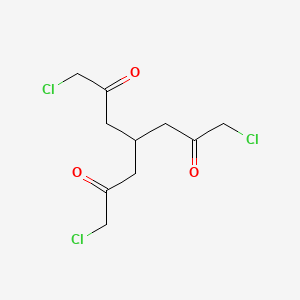
1,7-Dichloro-4-(3-chloro-2-oxopropyl)heptane-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Dichloro-4-(3-chloro-2-oxopropyl)heptane-2,6-dione is an organic compound with a complex structure that includes multiple chlorine atoms and ketone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dichloro-4-(3-chloro-2-oxopropyl)heptane-2,6-dione typically involves multiple steps, including chlorination and ketone formation
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes and the use of specialized equipment to handle the reactive intermediates. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,7-Dichloro-4-(3-chloro-2-oxopropyl)heptane-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1,7-Dichloro-4-(3-chloro-2-oxopropyl)heptane-2,6-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,7-Dichloro-4-(3-chloro-2-oxopropyl)heptane-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and ketone groups play a crucial role in its reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,7-Dichloroheptane-2,6-dione: Similar structure but lacks the oxopropyl group.
4-(3-Chloro-2-oxopropyl)heptane-2,6-dione: Similar structure but lacks the additional chlorine atoms.
Uniqueness
1,7-Dichloro-4-(3-chloro-2-oxopropyl)heptane-2,6-dione is unique due to the presence of multiple chlorine atoms and the oxopropyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
55756-20-2 |
|---|---|
Fórmula molecular |
C10H13Cl3O3 |
Peso molecular |
287.6 g/mol |
Nombre IUPAC |
1,7-dichloro-4-(3-chloro-2-oxopropyl)heptane-2,6-dione |
InChI |
InChI=1S/C10H13Cl3O3/c11-4-8(14)1-7(2-9(15)5-12)3-10(16)6-13/h7H,1-6H2 |
Clave InChI |
JUGJGDSZUUJUJA-UHFFFAOYSA-N |
SMILES canónico |
C(C(CC(=O)CCl)CC(=O)CCl)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


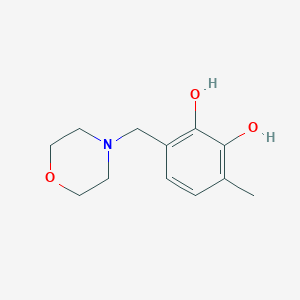
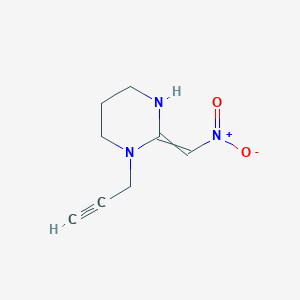
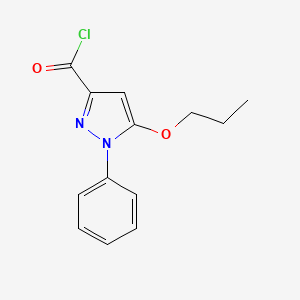
![Trimethyl[phenyl(phenylselanyl)methyl]silane](/img/structure/B14632233.png)
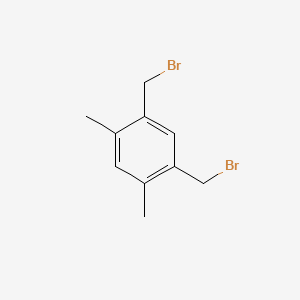

![3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane](/img/structure/B14632249.png)
![2-[Ethyl(phenyl)amino]-2-oxoethyl dimethylsulfamate](/img/structure/B14632279.png)


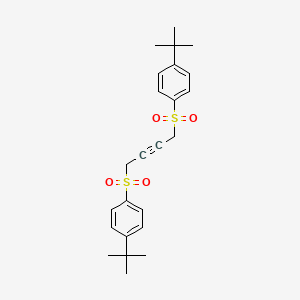
![1-[(3-Methoxyphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B14632289.png)
![3-Phenyl-5,7-di(piperidin-1-yl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14632294.png)

